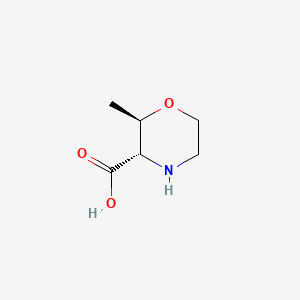

(2R,3S)-2-methylmorpholine-3-carboxylic acid

Übersicht

Beschreibung

(2R,3S)-2-methylmorpholine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. These microorganisms can be designed to produce the desired stereoisomer with high enantioselectivity. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-2-methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-2-methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound can be used to study enzyme-substrate interactions due to its chiral nature.

Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Wirkmechanismus

The mechanism by which (2R,3S)-2-methylmorpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R,3S)-isocitric acid

- (2R,3S)-3-methylmorpholine-2-carboxylic acid

- (2R,3S)-2-methylpyrrolidine-3-carboxylic acid

Uniqueness

(2R,3S)-2-methylmorpholine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to form stable complexes with enzymes and receptors makes it particularly valuable in biochemical research and drug development.

Biologische Aktivität

(2R,3S)-2-methylmorpholine-3-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. Its unique structure, characterized by a morpholine ring with a methyl group at the second position and a carboxylic acid functional group at the third position, contributes to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃NO₃. The presence of the morpholine ring and the carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Functional Groups | Morpholine ring, carboxylic acid |

| Chirality | (2R,3S) configuration |

Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents.

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of morpholine derivatives. This compound has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. This property suggests its applicability in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals, which may help reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications for various health conditions related to oxidative stress.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. This interaction often involves hydrogen bonding and hydrophobic interactions that stabilize the compound-enzyme complex.

- Receptor Binding : Due to its chiral nature, this compound can fit into receptor binding pockets with high specificity, modulating the activity of various receptors involved in metabolic pathways .

Case Studies

- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function compared to control groups.

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited potent antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Eigenschaften

IUPAC Name |

(2R,3S)-2-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVXLBDGIPTBCP-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672543 | |

| Record name | (2R,3S)-2-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212252-84-0 | |

| Record name | (2R,3S)-2-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.